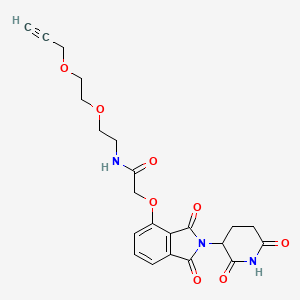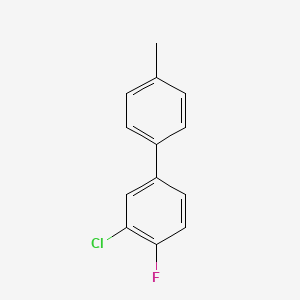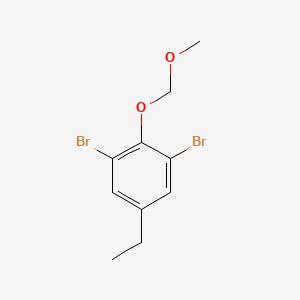
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H12Br2O2 and a molecular weight of 324.01 g/mol . It is a white to pale yellow solid with a sweet odor . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene can be achieved through several methods. One common approach involves the bromination of 5-ethyl-2-(methoxymethoxy)benzene using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions.
Análisis De Reacciones Químicas
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents such as Grignard reagents or organolithium compounds to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions . The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The compound can also participate in radical reactions, where the bromine atoms are involved in the formation of radical intermediates .
Comparación Con Compuestos Similares
1,3-Dibromo-5-ethyl-2-(methoxymethoxy)benzene can be compared with other similar compounds such as:
1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene: This compound has a tert-butyl group instead of an ethyl group, which can affect its reactivity and physical properties.
1,3-Dibromo-2-(methoxymethoxy)benzene: This compound lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
These comparisons highlight the unique structural features of this compound and its specific applications in various fields.
Propiedades
Fórmula molecular |
C10H12Br2O2 |
|---|---|
Peso molecular |
324.01 g/mol |
Nombre IUPAC |
1,3-dibromo-5-ethyl-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H12Br2O2/c1-3-7-4-8(11)10(9(12)5-7)14-6-13-2/h4-5H,3,6H2,1-2H3 |
Clave InChI |
GBVVQMWSDPTQPO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)Br)OCOC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




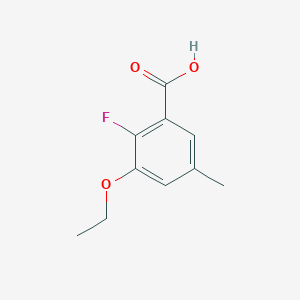
![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
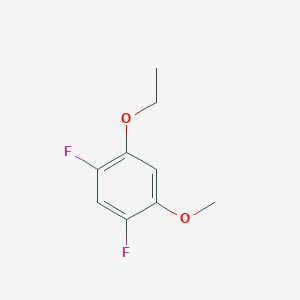
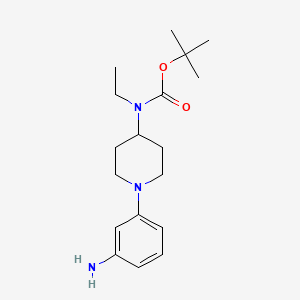
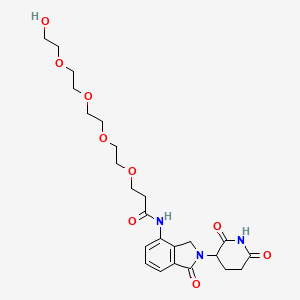
![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)
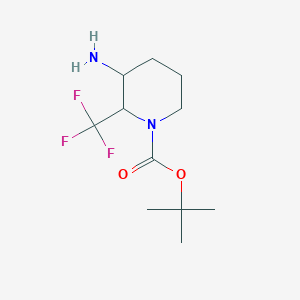
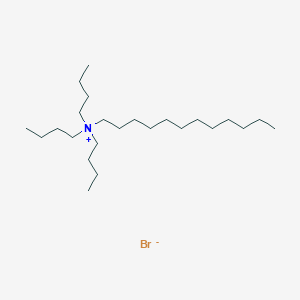
![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)
